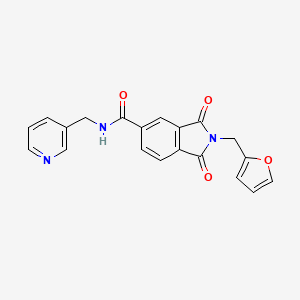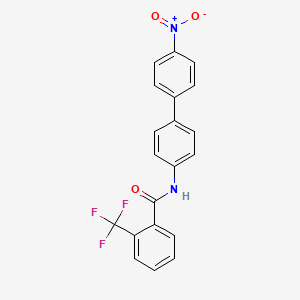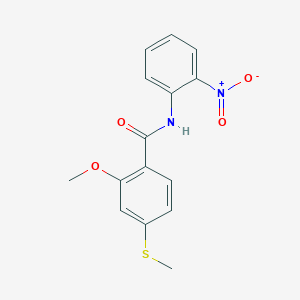![molecular formula C18H28ClNO2 B4405972 1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride](/img/structure/B4405972.png)
1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride
Vue d'ensemble
Description
1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride, commonly known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) channel. TRPV1 channels are non-selective cation channels that are activated by various stimuli, including heat, capsaicin, and acid. They are widely expressed in sensory neurons and play a crucial role in pain sensation and thermoregulation. A-967079 has been extensively studied for its potential use in pain management and as a tool for investigating the physiological and pathological roles of TRPV1 channels.
Mécanisme D'action
A-967079 acts as a selective antagonist of 1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride channels by binding to a specific site on the channel and blocking its activation by various stimuli. The exact mechanism of action of A-967079 is not fully understood, but it is thought to involve the stabilization of the closed state of the channel and the prevention of its transition to the open state.
Biochemical and physiological effects:
A-967079 has been shown to have potent and selective effects on this compound channels, with little or no activity on other ion channels or receptors. It has been shown to be effective in blocking this compound-mediated responses in various tissues and organs, including the skin, lungs, bladder, and gastrointestinal tract. A-967079 has also been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
A-967079 has several advantages as a tool for investigating 1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride channels. It is highly selective and potent, with little or no activity on other ion channels or receptors. It is also available in pure form and can be easily synthesized in the laboratory. However, A-967079 also has some limitations. It has poor solubility in aqueous solutions and can be difficult to administer in vivo. It also has a short half-life in the body and may require frequent dosing.
Orientations Futures
There are several future directions for the use of A-967079 in scientific research. One area of interest is the development of more potent and selective 1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride antagonists for use in pain management and the treatment of other diseases. Another area of interest is the investigation of the physiological and pathological roles of this compound channels in various tissues and organs. A-967079 may also be useful in the development of new therapies for diseases such as diabetes, cancer, and neurodegenerative disorders.
Applications De Recherche Scientifique
A-967079 has been widely used in scientific research to investigate the physiological and pathological roles of 1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride channels. It has been shown to be effective in blocking this compound-mediated responses in vitro and in vivo, including pain sensation, thermoregulation, and inflammation. A-967079 has also been used to study the role of this compound channels in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[4-(2-prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-15-20-17-10-4-5-11-18(17)21-16-9-8-14-19-12-6-3-7-13-19;/h2,4-5,10-11H,1,3,6-9,12-16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWDPBOXEGSYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4405893.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4405903.png)
![3-fluoro-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4405908.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4405916.png)

![N'-{[5-(4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4405937.png)

![1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4405966.png)
![2,6-dimethyl-4-[3-(3-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4405977.png)
![2-[2-(4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405978.png)
![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405981.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405992.png)

![1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406007.png)